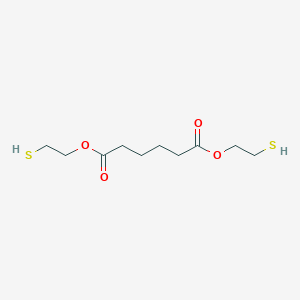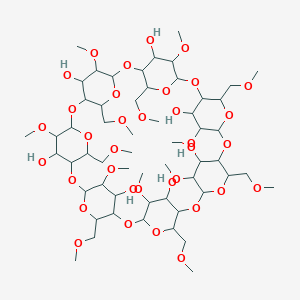
1,2,3,4-丁烷四羧酸
概述
描述
1,2,3,4-Butanetetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers: meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is notable for its use in various industrial and scientific applications, particularly in the textile industry for permanent press clothing .
科学研究应用
1,2,3,4-Butanetetracarboxylic acid has a wide range of applications in scientific research:
Textile Industry: It is used as a formaldehyde-free durable press finishing agent for cotton fabrics, improving their wrinkle resistance and flame retardant properties.
Polymer Synthesis: It serves as a building block for the synthesis of specialized polymers used in resins, coatings, and adhesives.
Nanocellulose Membranes: It is used to fabricate flexible, free-standing nanocellulose membranes, enhancing their water stability and ionic conductivity.
作用机制
Target of Action
The primary target of 1,2,3,4-Butanetetracarboxylic acid (BTCA) is cellulose , particularly within cotton fabrics . BTCA is utilized as a cross-linking agent, forming ester bonds with the hydroxyl groups in cellulose .
Mode of Action
BTCA interacts with its target through a two-step process: the formation of anhydride from adjacent carboxyl groups in BTCA and the esterification of anhydride with cellulose . This process is catalyzed by sodium hypophosphite (SHP), which reacts with BTCA anhydride to form BTCA-SHP compounds . These compounds have higher reactivity due to the lower electron cloud density of carbonyl groups, making them more susceptible to attack by hydroxyl groups in cellulose .
Biochemical Pathways
The biochemical pathway involved in the action of BTCA is the cross-linking of cellulose chains. This cross-linking improves the properties of the cellulose fabric, enhancing its anti-pilling, wrinkle resistance, and fire-retardant properties .
Result of Action
The result of BTCA’s action is the improved functionality of cotton fabric. BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties . It also enhances the water stability and ionic conductivity of nanocellulose membranes .
Action Environment
The efficacy and stability of BTCA’s action are influenced by environmental factors such as temperature. The rate of the cross-linking reaction is more sensitive to changes in curing temperature, especially when the temperature is higher than 150 °C . High temperature is more conducive to increasing the rate of crosslinking reactions compared with grafting reaction .
生化分析
Biochemical Properties
It is known that it can react with cellulose in two steps: anhydride formation of adjacent carboxyl groups in 1,2,3,4-Butanetetracarboxylic acid and esterification of anhydride with cellulose . This reaction is generally catalyzed by alkaline salts including sodium hypophosphite .
Cellular Effects
The cellular effects of 1,2,3,4-Butanetetracarboxylic acid are primarily observed in its interactions with cellulose, a key component of plant cell walls. The compound has been used to improve the properties of cotton fabric, showing improved anti-pilling, wrinkle resistance, and fire-retardant properties .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Butanetetracarboxylic acid involves the formation of an active intermediate anhydride and esterification of the anhydride with hydroxyl on the cellulose . The rate of the whole reaction depends on the rate of grafting reaction, which is related to the diffusion of free 1,2,3,4-Butanetetracarboxylic acid in pores of cellulose .
Temporal Effects in Laboratory Settings
It is known that the compound can significantly improve the anti-wrinkle performance of treated cotton fabrics .
Metabolic Pathways
It is known that the compound can react with cellulose, a key component of plant cell walls .
Transport and Distribution
It is known that the compound can react with cellulose, a key component of plant cell walls .
Subcellular Localization
It is known that the compound can react with cellulose, a key component of plant cell walls .
准备方法
1,2,3,4-Butanetetracarboxylic acid can be synthesized through several methods:
Oxidation of Tetrahydrophthalic Anhydride: This is a common method where tetrahydrophthalic anhydride is oxidized to produce 1,2,3,4-butanetetracarboxylic acid.
Oxidative Cleavage of Tetraphthalic Acid or Anhydride: This involves oxidation with ozone-containing gas followed by oxygen-containing gas, and then heating with a peroxide such as hydrogen peroxide at 100°C.
Reaction of 4,5-Dihydroxyhexahydrophthalic Acid with Nitric Acid: This method uses a vanadium catalyst like ammonium metavanadate to achieve a high yield of 1,2,3,4-butanetetracarboxylic acid.
化学反应分析
1,2,3,4-Butanetetracarboxylic acid undergoes various chemical reactions:
Esterification: It reacts with cellulose to form ester bonds, which is particularly useful in textile applications for imparting wrinkle resistance.
Crosslinking: It can crosslink with other molecules, such as in the formation of coordination polymers with zinc.
Anhydride Formation: The compound can form a dianhydride, which consists of two succinic anhydride-like rings.
Common reagents and conditions used in these reactions include:
相似化合物的比较
1,2,3,4-Butanetetracarboxylic acid can be compared with other similar compounds:
Citric Acid: Like 1,2,3,4-butanetetracarboxylic acid, citric acid is also used as a crosslinking agent in textile applications.
Mellitic Acid: This compound, like 1,2,3,4-butanetetracarboxylic acid, has multiple carboxyl groups, but it is less commonly used in textile applications.
属性
IUPAC Name |
butane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAUUQHSCNMCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19919 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024670 | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets (from water) or white powder. (NTP, 1992), Solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19919 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19182 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19919 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1703-58-8 | |
| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19919 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1703-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Butanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,2,3,4-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
385 °F (NTP, 1992) | |
| Record name | 1,2,3,4-BUTANETETRACARBOXYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19919 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)










